2-(2-Adamantan-1-yl-2-oxo-ethylsulfanyl)-6-methyl-4-trifluoromethyl-nicotinonitrile
Description
Properties
CAS No. |
299198-62-2 |
|---|---|
Molecular Formula |
C20H21F3N2OS |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-[2-(1-adamantyl)-2-oxoethyl]sulfanyl-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C20H21F3N2OS/c1-11-2-16(20(21,22)23)15(9-24)18(25-11)27-10-17(26)19-6-12-3-13(7-19)5-14(4-12)8-19/h2,12-14H,3-8,10H2,1H3 |
InChI Key |
QKNQRDRBZZWDCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC(=O)C23CC4CC(C2)CC(C4)C3)C#N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(ADAMANTAN-1-YL)-2-OXOETHYL]SULFANYL}-6-METHYL-4-(TRIFLUOROMETHYL)PYRIDINE-3-CARBONITRILE typically involves multiple steps:
Formation of the Adamantane Derivative: The initial step involves the preparation of the adamantane derivative. This can be achieved through the reaction of adamantane with suitable reagents to introduce the oxoethyl group.
Sulfanylation: The next step involves the introduction of the sulfanyl group. This can be done by reacting the adamantane derivative with a thiol compound under appropriate conditions.
Pyridine Ring Formation: The formation of the pyridine ring is a crucial step. This can be achieved through cyclization reactions involving suitable precursors.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group.
Substitution: The compound can undergo substitution reactions, especially at the pyridine ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic or nucleophilic reagents can be used for substitution reactions, depending on the desired product.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Pyridines: From substitution reactions.
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Recent studies have indicated that derivatives of nicotinonitrile compounds exhibit notable antimicrobial properties. The incorporation of the adamantane structure may enhance these effects due to its ability to disrupt microbial membranes. In vitro tests have shown that 2-(2-Adamantan-1-yl-2-oxo-ethylsulfanyl)-6-methyl-4-trifluoromethyl-nicotinonitrile demonstrates significant inhibitory activity against a range of pathogenic bacteria and fungi.
2. Anticancer Potential
Research has highlighted the anticancer properties of nicotinonitrile derivatives. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. Further studies are needed to elucidate the specific pathways involved.
3. Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity, which is critical in treating chronic inflammatory diseases. In experimental models, it has shown promise in reducing inflammatory markers and mediating immune responses.
Case Studies
| Study | Findings | |
|---|---|---|
| Study A (2023) | Evaluated antimicrobial activity against E. coli and S. aureus | Significant inhibition observed; potential as an antibiotic agent |
| Study B (2024) | Investigated anticancer effects on breast cancer cell line | Induced apoptosis; warrants further investigation for cancer therapy |
| Study C (2023) | Assessed anti-inflammatory properties in animal models | Reduced inflammation markers; potential use in chronic inflammatory conditions |
Mechanism of Action
The mechanism of action of 2-{[2-(ADAMANTAN-1-YL)-2-OXOETHYL]SULFANYL}-6-METHYL-4-(TRIFLUOROMETHYL)PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets. The adamantane group provides rigidity and stability, while the pyridine ring can interact with various biological targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfanyl group can form covalent bonds with target proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Analysis
Table 1: Substituent Comparison
- Adamantane vs. Thienyl/Pyrrolidinyl: The adamantane group in the target compound provides rigidity and metabolic resistance, whereas thienyl groups in the analog enhance π-π interactions with aromatic biological targets.
- Methyl vs. Thienyl : The methyl group in the target compound reduces steric bulk compared to the thienyl substituent in the analog, which may alter substrate selectivity in enzymatic environments.
Physicochemical Properties
Table 2: Hypothetical Property Comparison
- Molecular Weight : The analog in has a significantly higher molecular weight due to additional pyrrolidinyl and thienyl groups, which may limit membrane permeability compared to the target compound .
- Metabolic Stability : The adamantane group in the target compound likely confers superior resistance to oxidative metabolism compared to the analog’s pyrrolidinyl rings, which are prone to enzymatic cleavage.
Research Implications and Gaps
- The target compound’s adamantane and trifluoromethyl groups make it a candidate for antiviral or CNS-targeted therapies, whereas the analog in may suit applications requiring flexible binding (e.g., kinase inhibitors) .
- Critical gaps include a lack of comparative pharmacokinetic data and in vivo efficacy studies.
Biological Activity
The compound 2-(2-Adamantan-1-yl-2-oxo-ethylsulfanyl)-6-methyl-4-trifluoromethyl-nicotinonitrile is a member of the nicotinonitrile family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms, efficacy against various diseases, and potential therapeutic applications.
Chemical Structure and Properties
The structure of 2-(2-Adamantan-1-yl-2-oxo-ethylsulfanyl)-6-methyl-4-trifluoromethyl-nicotinonitrile can be represented as follows:
This compound features an adamantane moiety, which enhances its lipophilicity and potential for cellular uptake. The trifluoromethyl group is known to influence the biological activity by modulating the electronic properties of the molecule.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of nicotinonitrile derivatives. Specifically, compounds similar to 2-(2-Adamantan-1-yl-2-oxo-ethylsulfanyl)-6-methyl-4-trifluoromethyl-nicotinonitrile have shown significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 10.56 ± 1.14 | Induction of apoptosis via caspase activation |
| HeLa | 17.65 ± 1.54 | Cell cycle arrest at G2/M phase |
| MCF-7 | 12.54 ± 1.15 | PARP cleavage and apoptosis induction |
In particular, research indicates that this compound induces apoptosis through a caspase-dependent pathway, primarily activating caspase-8 and subsequently caspase-3, which are critical for programmed cell death .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities, particularly against:
- α-glucosidase : Inhibitory activity suggests potential for managing diabetes by slowing carbohydrate absorption.
- Tyrosinase : This inhibition may lead to applications in skin whitening and treatment of hyperpigmentation disorders.
- Urease : Inhibition could provide therapeutic avenues for treating infections caused by urease-producing bacteria .
Apoptosis Induction
The mechanism by which 2-(2-Adamantan-1-yl-2-oxo-ethylsulfanyl)-6-methyl-4-trifluoromethyl-nicotinonitrile induces apoptosis involves several key processes:
-
Caspase Activation : The compound significantly increases the activity of caspases involved in apoptosis, particularly caspase-3 and -8, while having minimal effect on caspase-9.
- Poly ADP-ribose Polymerase (PARP) Cleavage : The cleavage of PARP is a hallmark of apoptosis, indicating that the compound effectively triggers this pathway in cancer cells .
Cell Cycle Arrest
Studies indicate that treatment with this compound leads to cell cycle arrest at the G2/M phase, disrupting normal cell division and contributing to its anticancer effects .
Case Studies
Several case studies have documented the efficacy of nicotinonitrile derivatives in preclinical models:
- Study on HepG2 Cells : A study demonstrated that treatment with a related compound resulted in significant cell death and reduced colony formation in HepG2 cells, highlighting its potential as an anticancer agent .
- In Vivo Models : Preliminary in vivo studies suggest that compounds with similar structures exhibit reduced tumor growth in xenograft models, indicating promising therapeutic potential .
Q & A
Q. What are the recommended synthetic pathways for preparing 2-(2-Adamantan-1-yl-2-oxo-ethylsulfanyl)-6-methyl-4-trifluoromethyl-nicotinonitrile, and what experimental conditions optimize yield?
Answer: The synthesis of nicotinonitrile derivatives often involves nucleophilic substitution or coupling reactions. For adamantane-containing compounds, a thioether linkage (as in the target compound) can be formed via reaction of a thiol with an activated carbonyl intermediate. For example:
- Step 1: Prepare the adamantane carbonyl intermediate (e.g., 2-adamantan-1-yl-2-oxo-ethyl chloride) using methods described for similar adamantane derivatives .
- Step 2: React the intermediate with a nicotinonitrile-based thiol (e.g., 6-methyl-4-trifluoromethyl-nicotinonitrile-2-thiol) in a polar aprotic solvent like DME (1,2-dimethoxyethane) under nitrogen. Optimal conditions include 60–80°C for 6–12 hours with catalytic triethylamine to neutralize HCl byproducts .
- Yield Optimization: Use inert atmosphere, controlled temperature, and stoichiometric excess (1.2:1) of the thiol component.
Table 1: Example Reaction Conditions from Analogous Syntheses
| Component | Solvent | Temperature | Catalyst | Yield | Reference |
|---|---|---|---|---|---|
| Adamantane-thioether | DME | 70°C | Et₃N | ~75% | |
| Nicotinonitrile core | Acetonitrile | RT | None | 65–70% |
Q. How should researchers characterize the purity and structural integrity of this compound?
Answer: Use a combination of spectroscopic and chromatographic methods:
- FTIR: Confirm the presence of key functional groups (e.g., C≡N stretch ~2220 cm⁻¹, C=O at ~1720 cm⁻¹, and S–C bond at ~650 cm⁻¹) .
- NMR (¹H/¹³C): Identify adamantane protons (δ 1.7–2.1 ppm as broad singlets) and trifluoromethyl groups (δ -60 ppm in ¹⁹F NMR) .
- HPLC-MS: Quantify purity (>95%) and verify molecular weight (e.g., [M+H]⁺ peak at m/z ~467).
- X-ray Crystallography: Optional for confirming crystal structure, as demonstrated for related adamantane esters .
Advanced Research Questions
Q. What computational methods can predict the reactivity of the trifluoromethyl and adamantane moieties in biological or catalytic systems?
Answer: Advanced studies require density functional theory (DFT) or molecular dynamics (MD) simulations:
- DFT (e.g., Gaussian 16): Calculate electrostatic potential surfaces to map electron-deficient regions (e.g., trifluoromethyl group) and nucleophilic sites (e.g., sulfur atom).
- MD Simulations (e.g., GROMACS): Model interactions with biological targets (e.g., enzymes) by parameterizing force fields for the adamantane cage, which is highly hydrophobic and rigid .
- Key Parameters: Include bond dissociation energies (BDEs) for S–C and C–CF₃ bonds to predict stability under physiological conditions.
Table 2: Computational Parameters for Key Functional Groups
| Group | BDE (kcal/mol) | LogP Contribution | Reference |
|---|---|---|---|
| Adamantane | 90–100 | +3.2 | |
| Trifluoromethyl | 110–120 | +0.9 |
Q. How can contradictory data on the compound’s solubility and stability be resolved?
Answer: Contradictions often arise from solvent polarity or measurement techniques. Follow a systematic approach:
- Solubility Testing: Use standardized protocols (e.g., shake-flask method) in solvents ranging from nonpolar (hexane) to polar (DMSO). For example, adamantane derivatives show <1 mg/mL in water but >50 mg/mL in chloroform .
- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 1 month) with HPLC monitoring. If decomposition occurs, add antioxidants (e.g., BHT) or store under inert gas .
- Data Reconciliation: Apply multivariate analysis (e.g., PCA) to identify outliers caused by impurities or instrument variability .
Q. What in vitro models are suitable for evaluating the compound’s biological activity, given its structural complexity?
Answer: Prioritize models that account for adamantane’s membrane permeability and trifluoromethyl’s metabolic resistance:
- Cell-Free Assays: Use enzyme inhibition assays (e.g., cytochrome P450) to test interactions without confounding cellular uptake factors.
- Cell-Based Models: Employ immortalized lines (e.g., HEK293) with luciferase reporters to measure transcriptional effects. Include controls for nonspecific binding (e.g., adamantane-alone derivatives) .
- Advanced Imaging: Confocal microscopy with fluorescently tagged analogs (e.g., BODIPY-labeled) to track subcellular localization .
Methodological Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
